An In-depth Technical Guide to Z-Gly-Ser-OH: Structure, Synthesis, and Application
An In-depth Technical Guide to Z-Gly-Ser-OH: Structure, Synthesis, and Application
This guide provides a comprehensive technical overview of N-Benzyloxycarbonyl-Glycyl-L-Serine (Z-Gly-Ser-OH), a crucial dipeptide building block in synthetic peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical structure, molecular weight, synthesis protocols, and its strategic applications, underpinned by established scientific principles and methodologies.
Core Molecular Attributes of Z-Gly-Ser-OH
Z-Gly-Ser-OH is an N-terminally protected dipeptide composed of glycine and L-serine. The benzyloxycarbonyl (Z) group serves as a crucial urethane-type protecting group for the amino terminus of the glycine residue. This protection is fundamental in peptide synthesis to prevent undesirable side reactions and ensure controlled, sequential elongation of the peptide chain.
Chemical Structure and Properties
The structural integrity of Z-Gly-Ser-OH is paramount to its function in peptide synthesis. Its systematic IUPAC name is (2S)-2-[[2-(benzyloxycarbonylamino)acetyl]amino]-3-hydroxypropanoic acid.
Below is a table summarizing the key molecular and physical properties of Z-Gly-Ser-OH.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₆ | |
| Molecular Weight | 296.28 g/mol | |
| CAS Number | 4180-62-5 | |
| Appearance | White to off-white powder | General technical data |
| SMILES | C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CO)C(=O)O | |
| InChI Key | QJBVPDSNNNZVKZ-UHFFFAOYSA-N |
The presence of the glycine residue, the simplest amino acid with no side chain, provides conformational flexibility to the peptide backbone.[1] The serine residue introduces a polar hydroxyl group, which can be a site for post-translational modifications such as glycosylation or phosphorylation, making Gly-Ser motifs significant in biological signaling pathways.[2]
Strategic Importance in Peptide Synthesis
The choice of the benzyloxycarbonyl (Z) protecting group is a deliberate and strategic one in peptide chemistry. Introduced by Max Bergmann and Leonidas Zervas, the Z group is stable under a variety of conditions, yet can be readily removed by catalytic hydrogenation, a process that is orthogonal to many other protecting group strategies used for amino acid side chains. This orthogonality is a cornerstone of modern peptide synthesis, allowing for the selective deprotection and manipulation of different functional groups within a growing peptide.[3]
The Gly-Ser sequence is a common motif in many biologically active peptides and proteins. The use of the pre-formed Z-Gly-Ser-OH dipeptide unit in a synthetic strategy can offer several advantages:
-
Efficiency: It streamlines the synthesis process by adding two amino acid residues in a single coupling step.
-
Reduced Risk of Racemization: Glycine is achiral, and coupling it first to serine minimizes the risk of racemization at the serine α-carbon, which can be a concern during the activation of single amino acids.
-
Overcoming Aggregation: In solid-phase peptide synthesis (SPPS), the introduction of dipeptide units can help to disrupt the formation of secondary structures in the growing peptide chain that can lead to aggregation and incomplete reactions.[4]
Synthesis of Z-Gly-Ser-OH: A Practical Workflow
The synthesis of Z-Gly-Ser-OH is typically achieved through a solution-phase peptide coupling reaction between N-benzyloxycarbonyl-glycine (Z-Gly-OH) and L-serine. The following protocol outlines a standard and reliable method.
Rationale for Method Selection
A solution-phase approach is often preferred for the synthesis of dipeptides as it allows for straightforward purification of the product. The use of a carbodiimide coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt), is a well-established and efficient method for forming the amide bond with minimal side reactions.
Experimental Protocol: Solution-Phase Synthesis
Materials:
-
N-Benzyloxycarbonyl-glycine (Z-Gly-OH)
-
L-Serine methyl ester hydrochloride (H-Ser-OMe·HCl) or another C-terminally protected serine.
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) for saponification
-
Methanol (MeOH) or Tetrahydrofuran (THF) and water for saponification
Procedure:
-
Preparation of the Serine Component:
-
Dissolve L-serine methyl ester hydrochloride (1.0 equivalent) in DCM.
-
Add triethylamine (1.1 equivalents) dropwise at 0 °C to neutralize the hydrochloride and liberate the free amine.
-
-
Activation of Z-Gly-OH:
-
In a separate flask, dissolve Z-Gly-OH (1.0 equivalent) and HOBt (1.1 equivalents) in DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC or EDC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
-
Coupling Reaction:
-
Add the solution of the free L-serine methyl ester to the activated Z-Gly-OH mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification of Z-Gly-Ser-OMe:
-
If DCC was used, filter off the DCU precipitate and wash it with DCM.
-
Combine the filtrates and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Gly-Ser-OMe.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
-
Saponification to Z-Gly-Ser-OH:
-
Dissolve the purified Z-Gly-Ser-OMe in a mixture of THF/water or methanol/water.
-
Cool the solution to 0 °C and add a solution of LiOH or NaOH (1.1-1.5 equivalents) in water dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Z-Gly-Ser-OH.
-
Self-Validation: The progress of each step should be meticulously monitored by TLC. The final product's identity and purity should be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.
Synthesis Workflow Diagram
Caption: Solution-phase synthesis of Z-Gly-Ser-OH.
Characterization of Z-Gly-Ser-OH
Accurate characterization of the synthesized Z-Gly-Ser-OH is critical to ensure its suitability for subsequent use in peptide synthesis.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons of the benzyloxycarbonyl group, the methylene protons of the glycine and benzyl groups, and the methine and methylene protons of the serine residue. The chemical shifts and coupling patterns confirm the covalent structure.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbons of the urethane, amide, and carboxylic acid groups, as well as the carbons of the aromatic ring and the aliphatic carbons of the amino acid residues.[1][5]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will display characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the urethane, amide, and carboxylic acid groups, and the aromatic C-H and C=C stretching of the benzyl group.[6][7]
Physicochemical Characterization
-
Melting Point: A sharp melting point is indicative of high purity.
-
Solubility: The solubility of Z-Gly-Ser-OH in various organic solvents and aqueous systems should be determined to inform its use in different reaction conditions. The unprotected dipeptide, Gly-Ser, exhibits excellent solubility in water.[2]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized dipeptide.
Applications in the Synthesis of Bioactive Peptides
Z-Gly-Ser-OH and similar protected dipeptides are valuable intermediates in the synthesis of a wide range of biologically active peptides. The Gly-Ser motif is found in numerous natural and synthetic peptides with diverse therapeutic applications.[2][8]
Logical Relationship in Peptide Elongation
Caption: Incorporation of Z-Gly-Ser-OH into a peptide chain.
Conclusion
Z-Gly-Ser-OH is a cornerstone building block for peptide chemists. Its well-defined structure, coupled with the strategic use of the benzyloxycarbonyl protecting group, provides a reliable and efficient means to incorporate the biologically significant Gly-Ser motif into synthetic peptides. A thorough understanding of its synthesis and characterization, as outlined in this guide, is essential for its successful application in the development of novel peptide-based therapeutics and research tools.
References
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ResearchGate. FT-IR absorption spectra of Gly and Ser. [Link]
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MD Anderson Cancer Center. FT-IR spectra of glycine oligomers. [Link]
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National Center for Biotechnology Information. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. [Link]
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MDPI. The Role of Bioactive Peptides in Diabetes and Obesity. [Link]
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National Center for Biotechnology Information. Fmoc-Gly-Gly-Gly-Ser-OH | C24H26N4O8 | CID 176272803. [Link]
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National Center for Biotechnology Information. Application of FTIR Spectroscopy to Detect Changes in Skeletal Muscle Composition Due to Obesity with Insulin Resistance and STZ-Induced Diabetes. [Link]
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ResearchGate. Synthesis of Glucosyl Amino Acid Derivatives for Obtaining N‐Glucopeptides via SPPS: Optimization of the Synthetic Route. [Link]
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MDPI. Small and Random Peptides: An Unexplored Reservoir of Potentially Functional Primitive Organocatalysts. The Case of Seryl-Histidine. [Link]
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Royal Society of Chemistry. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. [Link]
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ResearchGate. 1H NMR spectra of L-serine, Ser:CB[8] mixture in the molar ratio.... [Link]
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